Imatinib is a 2-phenylamino-pyrimidine derivative protein that is a medication used to manage and treat chronic myelogenous leukemia, gastrointestinal stromal tumors, and other malignancies . It is in the tyrosine-kinase inhibitors class of drugs . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .
A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .
Imatinib works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .
Imatinib first selectively engages Abl kinase in its autoinhibitory conformation . Consistent with inferences drawn from previous experimental studies, imatinib then induces a large conformational change of the protein to reach a bound complex that closely resembles published crystal structures .
The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .
While specific details regarding the synthesis of Imatinib (Pyridine)-N-oxide remain limited in the provided literature, it's crucial to understand its origin. Imatinib (Pyridine)-N-oxide is a metabolite, meaning it's generated within the body through the metabolic processing of Imatinib mesylate. This process likely involves enzymatic oxidation, potentially by cytochrome P450 enzymes, leading to the formation of the N-oxide moiety on the pyridine ring of Imatinib. [] Further research is needed to elucidate the detailed synthetic pathway of Imatinib (Pyridine)-N-oxide within a laboratory setting.
While the precise mechanism of action for Imatinib (Pyridine)-N-oxide is not fully elucidated, research suggests its involvement in modulating Imatinib pharmacokinetics. Specifically, studies indicate a potential link between Imatinib (Pyridine)-N-oxide levels, particularly the trough concentration and the peak/trough ratio, with the response to Imatinib treatment in CML patients. This suggests a potential role of Imatinib (Pyridine)-N-oxide in influencing Imatinib absorption, distribution, metabolism, and excretion. [] Further investigations are necessary to delve deeper into its precise interactions with biological systems and potential therapeutic implications.
The primary application of Imatinib (Pyridine)-N-oxide in scientific research, based on current knowledge, lies in its potential as a biomarker for Imatinib response in CML patients. Research suggests that specific pharmacokinetic parameters of Imatinib (Pyridine)-N-oxide, such as trough concentration and peak/trough ratio, might be associated with treatment outcomes. This finding highlights the possibility of utilizing Imatinib (Pyridine)-N-oxide monitoring as a tool for personalized Imatinib therapy, potentially optimizing treatment strategies and improving patient outcomes. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7